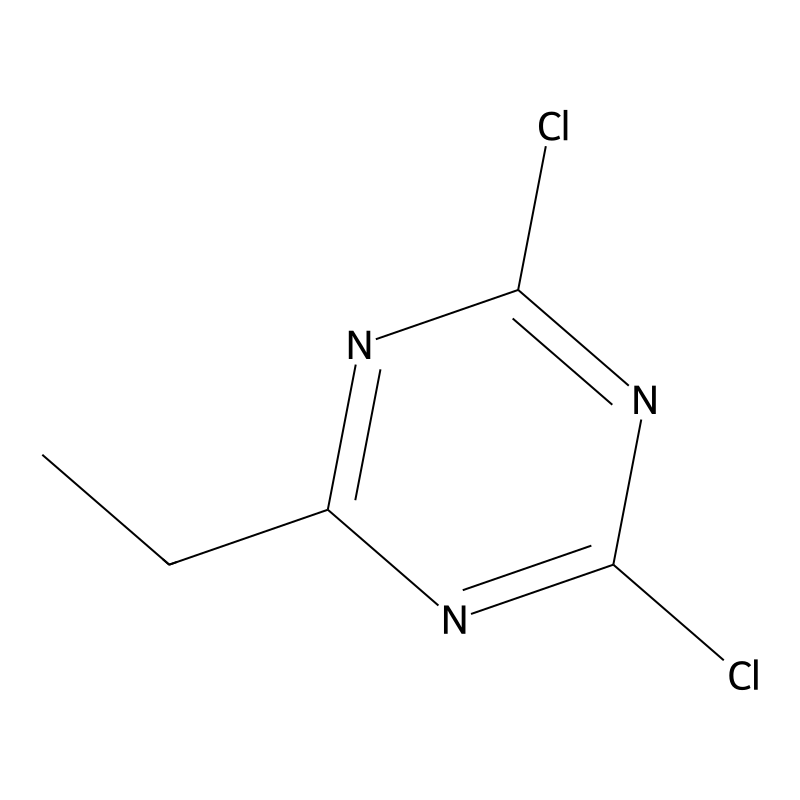2,4-Dichloro-6-ethyl-1,3,5-triazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
This scarcity of information could be due to several reasons:
- Emerging Field: The research area surrounding this specific compound might be relatively new, and scientific exploration is still ongoing.
- Proprietary Information: The potential applications of this compound might be proprietary, and research findings might not be publicly available due to intellectual property protection.
- Limited Commercialization: If the compound hasn't been widely commercialized, research efforts might be limited, leading to a lack of publicly available information.
Further Exploration:
While specific research applications related to 2,4-Dichloro-6-ethyl-1,3,5-triazine are scarce, some resources might offer more information:
- Chemical Databases: Searching comprehensive chemical databases like PubChem () or the National Institutes of Health (NIH) Chemistry website () might reveal associated research papers or patents.
- Scientific Literature Search Engines: Utilizing academic search engines like Google Scholar or ScienceDirect () with relevant keywords like "2,4-Dichloro-6-ethyl-1,3,5-triazine" and "research applications" might yield relevant results.
2,4-Dichloro-6-ethyl-1,3,5-triazine is an organic compound characterized by its triazine ring structure with two chlorine atoms and an ethyl group at specific positions. It has the chemical formula C₇H₈Cl₂N₄ and a molecular weight of approximately 195.07 g/mol. This compound is notable for its stability and reactivity due to the presence of chlorine substituents, which can participate in various
The reactivity of 2,4-dichloro-6-ethyl-1,3,5-triazine is primarily attributed to the electrophilic nature of the chlorine atoms. Common reactions include:
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under suitable conditions .
- Condensation Reactions: It can undergo condensation with other organic compounds to form more complex structures .
- Cross-Coupling Reactions: This compound can participate in reactions like Suzuki coupling when reacted with boronic acids .
The synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine typically involves:
- Starting Material: Cyanuric chloride is used as a precursor.
- Nucleophilic Substitution: Ethylamine or another ethyl-containing nucleophile can be introduced in a controlled reaction environment (often using solvents like dichloromethane) to replace one of the chlorine atoms .
- Reaction Conditions: The reaction may require specific temperatures and catalysts (e.g., bases) to facilitate substitution while minimizing side reactions.
Uniqueness
The presence of both chlorine and ethyl groups distinguishes 2,4-dichloro-6-ethyl-1,3,5-triazine from other triazines. This unique combination may enhance its solubility and reactivity profile compared to similar compounds.
Interaction studies involving 2,4-dichloro-6-ethyl-1,3,5-triazine focus on its reactivity with other nucleophiles and electrophiles. These studies help elucidate its potential applications in drug development and materials science. The interactions often reveal insights into its mechanism of action when used in biological systems or as a chemical reagent .








